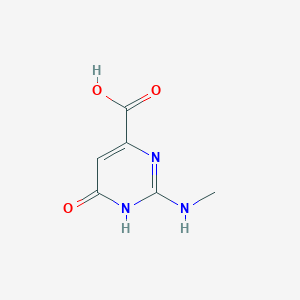
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol . This compound is characterized by a pyrimidine ring substituted with a hydroxy group at position 6, a methylamino group at position 2, and a carboxylic acid group at position 4. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the pyrimidine ring . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light.
Industrial Production Methods
While specific industrial production methods for 6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid are not widely documented, the compound can be synthesized on a larger scale using optimized reaction conditions and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
科学的研究の応用
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. The hydroxy and amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
6-Hydroxy-2-methyl-pyrimidine-4-carboxylic acid: Similar structure but lacks the methylamino group.
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but lacks the carboxylic acid group.
Uniqueness
6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid is unique due to the presence of both the methylamino and carboxylic acid groups on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-(methylamino)-6-oxo-1H-pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-7-6-8-3(5(11)12)2-4(10)9-6/h2H,1H3,(H,11,12)(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFSVODYHILCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

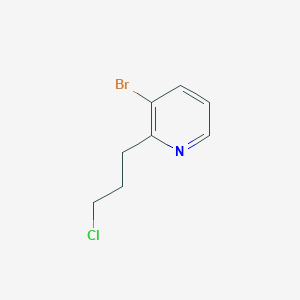
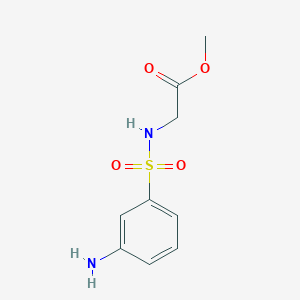

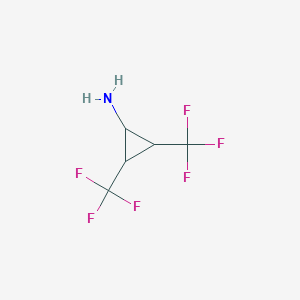
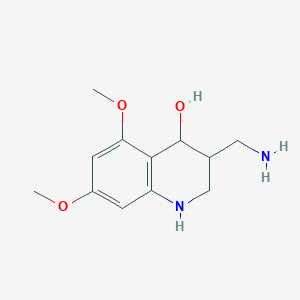
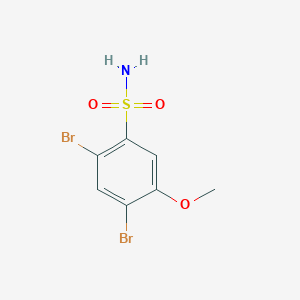


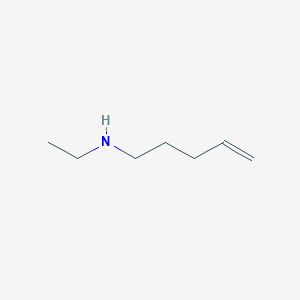


![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)
